Cas no 201611-49-6 (Butanoic acid, 4-amino-3-oxo-, methyl ester)

Butanoic acid, 4-amino-3-oxo-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid, 4-amino-3-oxo-, methyl ester
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- Inchi: 1S/C5H9NO3/c1-9-5(8)2-4(7)3-6/h2-3,6H2,1H3
- InChI Key: BATNLKUKSXRODF-UHFFFAOYSA-N
- SMILES: C(OC)(=O)CC(=O)CN
Experimental Properties
- Density: 1.136±0.06 g/cm3(Predicted)
- Boiling Point: 187.2±20.0 °C(Predicted)
- pka: 10.54±0.46(Predicted)
Butanoic acid, 4-amino-3-oxo-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4261276-1.0g |
methyl 4-amino-3-oxobutanoate |
201611-49-6 | 1g |
$671.0 | 2023-05-25 | ||
Enamine | EN300-4261276-5.0g |
methyl 4-amino-3-oxobutanoate |
201611-49-6 | 5g |
$1945.0 | 2023-05-25 | ||
Enamine | EN300-4261276-0.5g |
methyl 4-amino-3-oxobutanoate |
201611-49-6 | 0.5g |
$645.0 | 2023-05-25 | ||
Enamine | EN300-4261276-10.0g |
methyl 4-amino-3-oxobutanoate |
201611-49-6 | 10g |
$2884.0 | 2023-05-25 | ||
Enamine | EN300-4261276-0.1g |
methyl 4-amino-3-oxobutanoate |
201611-49-6 | 0.1g |
$591.0 | 2023-05-25 | ||
Enamine | EN300-4261276-0.05g |
methyl 4-amino-3-oxobutanoate |
201611-49-6 | 0.05g |
$563.0 | 2023-05-25 | ||
Enamine | EN300-4261276-0.25g |
methyl 4-amino-3-oxobutanoate |
201611-49-6 | 0.25g |
$617.0 | 2023-05-25 | ||
Enamine | EN300-4261276-2.5g |
methyl 4-amino-3-oxobutanoate |
201611-49-6 | 2.5g |
$1315.0 | 2023-05-25 |
Butanoic acid, 4-amino-3-oxo-, methyl ester Related Literature
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
Additional information on Butanoic acid, 4-amino-3-oxo-, methyl ester
Butanoic acid, 4-amino-3-oxo-, methyl ester (CAS No. 201611-49-6): A Key Intermediate in Modern Chemical Biology and Medicinal Chemistry
Butanoic acid, 4-amino-3-oxo-, methyl ester, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 201611-49-6, is a versatile and highly valuable compound in the realms of chemical biology and medicinal chemistry. This compound, characterized by its complex functional groups, has garnered significant attention due to its role as a crucial intermediate in the synthesis of various pharmacologically active molecules. The presence of both an amino group and a β-keto ester moiety makes it a fascinating subject for further exploration and application in drug discovery and development.
The structural features of Butanoic acid, 4-amino-3-oxo-, methyl ester contribute to its reactivity and utility in synthetic chemistry. The β-keto ester group is particularly noteworthy, as it can undergo a variety of reactions, including condensation with nucleophiles, enolate formation, and Michael additions, which are fundamental transformations in organic synthesis. Additionally, the amino group provides opportunities for further functionalization through acylation, alkylation, or amidation reactions. These properties make it an indispensable building block for constructing more complex molecular architectures.
In recent years, the interest in Butanoic acid, 4-amino-3-oxo-, methyl ester has been further amplified by its applications in the development of novel therapeutic agents. Researchers have leveraged its structural framework to design molecules with potential biological activities ranging from antimicrobial to anti-inflammatory properties. For instance, derivatives of this compound have been explored as inhibitors of specific enzymatic targets involved in metabolic pathways relevant to human diseases. The ability to modify its core structure allows chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of these derivatives, making them more suitable for clinical applications.
The synthesis of Butanoic acid, 4-amino-3-oxo-, methyl ester itself is an intriguing process that highlights the ingenuity of modern synthetic methodologies. One common approach involves the condensation of ethyl acetoacetate with ammonia or ammonium acetate under acidic conditions, followed by methylation of the resulting intermediate. This multi-step synthesis showcases the compound's accessibility while demonstrating the elegance of organic transformations. Advances in catalytic systems and green chemistry principles have also led to more efficient and environmentally friendly synthetic routes, aligning with the growing emphasis on sustainable practices in chemical manufacturing.
The role of Butanoic acid, 4-amino-3-oxo-, methyl ester extends beyond pharmaceutical applications. In chemical biology, it serves as a valuable tool for studying enzyme mechanisms and interactions. Its ability to mimic natural substrates or act as a competitive inhibitor allows researchers to probe the function of target enzymes with high precision. This has been particularly useful in understanding metabolic pathways and identifying key regulatory enzymes that could be exploited for therapeutic intervention.
Recent studies have also highlighted the potential of Butanoic acid, 4-amino-3-oxo-, methyl ester in materials science. Its unique structural properties make it a candidate for developing novel polymers or coatings with enhanced performance characteristics. For example, its incorporation into polymer backbones can lead to materials with improved thermal stability or biodegradability. These applications underscore the broad utility of this compound across multiple scientific disciplines.
The future prospects for Butanoic acid, 4-amino-3-oxo-, methyl ester are promising, driven by ongoing research efforts aimed at uncovering new synthetic strategies and expanding its range of applications. Collaborative endeavors between academia and industry are likely to yield innovative derivatives with enhanced therapeutic potential. Additionally, computational methods such as molecular modeling and computer-assisted drug design are expected to play a pivotal role in optimizing the structure-activity relationships of compounds derived from this intermediate.
In conclusion, Butanoic acid, 4-amino-3-oxo-, methyl ester (CAS No. 201611-49-6) represents a cornerstone in modern chemical biology and medicinal chemistry. Its multifaceted utility as a synthetic intermediate and its potential for diverse applications highlight its importance in advancing scientific research and development. As our understanding of its properties continues to grow, so too will its impact on drug discovery, materials science, and beyond.
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